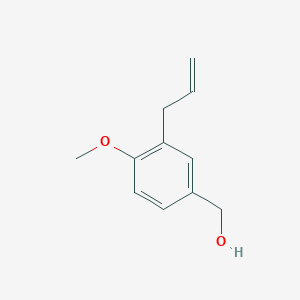

(3-Allyl-4-methoxyphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-3-prop-2-enylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-7,12H,1,4,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVWSNLSBMQBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900800-35-3 | |

| Record name | [4-methoxy-3-(prop-2-en-1-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature, Structural Features, and Isomerism

Systematic IUPAC Naming Conventions for (3-Allyl-4-methoxyphenyl)methanol

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. bldpharm.com This name is derived by identifying the primary functional group, which is the methanol (B129727) group (-CH2OH), attached to a substituted benzene (B151609) ring. The substituents on the phenyl ring are an allyl group (-CH2-CH=CH2) at position 3 and a methoxy (B1213986) group (-OCH3) at position 4. An alternative, though not preferred, IUPAC name is 3-methoxy-4-(2-propen-1-yl)-benzenemethanol. chemspider.com

Analysis of Key Functional Groups and Their Research Implications

The unique chemical behavior and potential applications of this compound are dictated by its three key functional groups: the allylic moiety, the methoxyl-substituted phenyl ring, and the hydroxyl group.

The allyl group, a substituent with the formula -CH2-CH=CH2, confers heightened reactivity to the molecule. wikipedia.org The C-H bonds on the carbon atom adjacent to the double bond (the allylic position) are weaker than typical sp3 C-H bonds, making them more susceptible to reactions such as oxidation and radical halogenation. wikipedia.orgpressbooks.pubyoutube.com This increased reactivity has practical implications in various synthetic transformations. wikipedia.org For instance, the presence of the allyl group can facilitate cross-linking reactions and makes the compound a precursor for other functionalized molecules. wikipedia.orgchemistryviews.org

From a stereochemical perspective, the double bond in the allyl group can lead to the existence of stereoisomers in related, more complex molecules. The preparation of all possible stereoisomers of a chiral molecule with multiple stereocenters is a significant challenge in asymmetric catalysis. nih.gov Methods like stereodivergent allylic substitutions have been developed to access all four stereoisomers of products with two adjacent stereocenters. nih.gov Furthermore, the absolute configuration of allylic alcohols and related compounds can be determined using chiroptical protocols. nih.gov

The methoxy group (-OCH3) attached to the phenyl ring significantly influences the molecule's electronic properties and reactivity. The methoxy group is generally considered an electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the aromatic ring. stackexchange.comlibretexts.org This increases the electron density at the ortho and para positions, making the ring more reactive towards electrophilic aromatic substitution at these positions. vaia.com

The hydroxyl (-OH) group is a versatile functional group that serves as a synthetic handle for a wide array of chemical transformations. researchgate.netnih.gov It can be a site for oxidation, reduction, and substitution reactions, allowing for the introduction of other functional groups. researchgate.net The development of chemoselective reactions targeting the hydroxyl moiety is an active area of research, with applications in the synthesis of complex molecules and natural product derivatives. nih.gov

Furthermore, the hydroxyl group's ability to form hydrogen bonds is a key determinant of the compound's physical properties and interactions. iitk.ac.inucalgary.ca Phenols, which contain a hydroxyl group attached to a benzene ring, are known to form hydrogen bonds with other phenol (B47542) molecules or with other hydrogen-bonding systems like water. ucalgary.ca This hydrogen bonding capability influences properties such as boiling point, melting point, and solubility. iitk.ac.in The presence of intramolecular hydrogen bonds can also significantly affect a molecule's conformation and reactivity. rsc.orgresearchgate.net

Exploration of Structural Isomerism and Stereoisomerism in Related Compounds

Structural isomerism arises when molecules have the same molecular formula but different arrangements of atoms. libretexts.org For a compound like this compound, structural isomers could include variations in the positions of the substituents on the benzene ring. For example, moving the allyl or methoxy group to different positions on the ring would result in structural isomers. libretexts.org Functional group isomerism is also possible, where the atoms are arranged to form different functional groups. libretexts.org

Stereoisomerism becomes relevant in derivatives of this compound, particularly when chiral centers are introduced. The presence of an allylic alcohol moiety, for instance, can lead to enantiomers and diastereomers. nih.govrsc.org The synthesis of specific stereoisomers is a critical aspect of modern organic chemistry, often requiring stereospecific or stereodivergent catalytic methods. nih.govacs.org For example, the stereospecific isomerization of allylic halides can be achieved using base catalysis, allowing for the controlled synthesis of chiral vinyl halides. acs.org

Advanced Synthetic Methodologies for 3 Allyl 4 Methoxyphenyl Methanol and Its Congeners

Strategies for Carbon-Carbon Bond Formation involving Allylic and Aromatic Substrates

Transition Metal-Catalyzed Allylation Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed allylic alkylation is a powerful tool for the synthesis of these compounds. This method typically involves the reaction of a nucleophile with an allylic electrophile in the presence of a palladium catalyst. For instance, the allylation of carbonyl compounds with allylic carbonates can be significantly accelerated by a catalytic amount of bromide ions under base-free conditions. oup.com The use of an ammonium-phosphine hybrid ligand with a bromide ion has shown high catalytic activity. oup.com

The Tsuji-Trost reaction, a classic palladium-catalyzed allylation, can be adapted for the direct allylation of H-phosphinate esters with allylic alcohols, offering a pathway to related phosphorus-containing analogs. mdpi.com Furthermore, palladium catalysts have been employed in the decarboxylative allylation of allyl 2-pyridylacetates, proceeding through N-allylated 2-alkylidene dihydropyridine (B1217469) intermediates. nih.gov These reactions can lead to the formation of quaternary carbon centers, even with sterically hindered or electron-donating substituents on the aromatic ring. nih.gov

| Catalyst System | Substrates | Key Features |

| Pd₂(dba)₃·CHCl₃ / Tris(4-methoxyphenyl)phosphine / TBAB | α-keto esters, allylic carbonates | Base-free conditions, bromide ion enhancement. oup.com |

| Pd(0) / PPh₃ | Alkyl pyridinium (B92312) salts | Catalytic transfer of N-allyl groups. nih.gov |

| Pd(0) | Allyl 2-pyridylacetates | Decarboxylative allylation. nih.gov |

Direct Carbon-Carbon Coupling Approaches (e.g., Tin-promoted reactions)

Tin-mediated Barbier-type reactions provide a direct and efficient method for the allylation of aldehydes. nih.gov These reactions can be carried out in aqueous media, making them environmentally friendly. For instance, the tin-mediated allylation of methoxy- and hydroxybenzaldehydes in an acidic solution (HCl) can produce the corresponding homoallylic alcohols in high yields within a short reaction time. nih.gov The reaction is believed to proceed through a radical or radical anion mechanism on the metal surface. conicet.gov.ar Tin powder has also been utilized in the one-pot synthesis of homoallylic N-acylhydrazines from aryl trifluoroketones. sioc-journal.cn

While effective, a significant drawback of tin-mediated reactions is the generation of environmentally unfriendly tin by-products, which can be challenging to remove from the reaction mixture. conicet.gov.ar

Stereoselective and Enantioselective Synthesis Approaches

Controlling the stereochemistry during the synthesis of (3-Allyl-4-methoxyphenyl)methanol congeners is crucial for accessing specific isomers with desired biological activities.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a key strategy for introducing chirality. While direct asymmetric hydrogenation of the allyl group in complex molecules can be challenging, related transformations on similar scaffolds have been explored. For example, the asymmetric hydrogenation of α-substituted acrylic acids catalyzed by nickel has been shown to produce chiral α-substituted propionic acids with high enantiomeric excess. researchgate.net The combination of heterogeneous and homogeneous catalysis has been employed for the asymmetric transfer hydrogenation of naphthol and phenol (B47542) derivatives, where a palladium catalyst facilitates partial hydrogenation to a ketone intermediate, which is then asymmetrically reduced by a chiral ruthenium catalyst. chinesechemsoc.org

Chiral Auxiliary or Catalyst-Mediated Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov These auxiliaries can be derived from naturally occurring chiral molecules. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com For example, pseudoephedrine can be used as a chiral auxiliary in the alkylation of carboxylic acid derivatives. wikipedia.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method that utilizes chiral ligands to induce enantioselectivity. acs.orgresearchgate.net For instance, the intramolecular AAA of thietane (B1214591) 1,1-dioxides using a palladium catalyst and a chiral ligand can generate α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity. acs.org Similarly, chiral phosphine-thioether ligands have been synthesized and used in palladium-catalyzed allylic substitution reactions. rsc.org

| Approach | Catalyst/Auxiliary | Substrate Type | Key Outcome |

| Asymmetric Hydrogenation | Nickel catalyst | α-substituted acrylic acids | Chiral propionic acids with high ee. researchgate.net |

| Asymmetric Transfer Hydrogenation | Pd/C and Chiral Ru catalyst | Naphthols and phenols | Chiral cyclic alcohols with high ee. chinesechemsoc.org |

| Chiral Auxiliary | Pseudoephedrine | Carboxylic acid derivatives | Stereocontrolled alkylation. wikipedia.org |

| Asymmetric Allylic Alkylation | Pd(0) / Chiral Ligand | Thietane 1,1-dioxides | Enantioenriched tetrasubstituted products. acs.org |

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound and its derivatives is an area of active research. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of water as a solvent in tin-mediated Barbier reactions is a prime example of a greener approach. nih.gov Microwave-assisted synthesis has also been employed to improve reaction efficiency and reduce reaction times for the preparation of eugenol (B1671780) derivatives. jocpr.com For instance, the synthesis of eugenol esters can be achieved in minutes under microwave irradiation in an aqueous potassium hydroxide (B78521) solution. jocpr.com

Furthermore, the development of catalytic systems that can operate under mild, base-free conditions, such as the palladium-catalyzed allylation enhanced by bromide ions, contributes to greener synthetic routes by minimizing the use of harsh reagents. oup.com The direct use of allylic alcohols in reactions, where water is the only byproduct, is another sustainable strategy. mdpi.com The use of natural products like eugenol as starting materials also aligns with the principles of green chemistry by utilizing renewable feedstocks. jocpr.comiomcworld.comacs.orguns.ac.idresearchgate.net

Application of Deep Eutectic Solvents (DES) in Condensation Reactions

Deep Eutectic Solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic compounds (VOCs) in chemical synthesis. mdpi.com These solvents, typically formed from a mixture of a hydrogen bond acceptor and a hydrogen bond donor, offer advantages such as low cost, low vapor pressure, and biodegradability. researchgate.net While a direct synthesis of this compound using DES has not been extensively documented, the principles of DES-catalyzed reactions, particularly reductions and condensations, can be applied to its synthesis.

DESs have been shown to act as both the solvent and catalyst in various organic transformations. researchgate.nettandfonline.com For instance, a choline (B1196258) chloride/urea (ChCl/urea) deep eutectic solvent has been effectively used as a catalyst in nitroaldol condensation reactions. mdpi.com Furthermore, the reduction of aldehydes and ketones to their corresponding alcohols is a feasible reaction in the presence of DES. mdpi.com The reduction of various aldehydes and ketones to alcohols has been achieved using sodium borohydride (B1222165) in a DES, highlighting the potential for the reduction of a suitable precursor like 4-hydroxy-3-methoxybenzaldehyde (vanillin) after allylation. researchgate.net

The catalytic activity of DESs can be tuned by altering their composition. tandfonline.com For example, a DES composed of ZrOCl₂ and ethylene (B1197577) glycol has demonstrated dual functionality as a catalyst and reaction medium for the synthesis of 1,4-dihydropyridine (B1200194) derivatives. tandfonline.com Another example is the use of a [ZnCl₂][ethylene glycol]₄ DES for the arylation of benzoxazoles with aromatic aldehydes, showcasing the catalytic potential of metal-containing DESs. nih.gov These examples suggest that a suitably designed DES could facilitate the condensation and subsequent reduction steps required to form this compound from simpler precursors.

Table 1: Examples of DES Applications in Relevant Reactions

| DES Composition | Reaction Type | Substrates | Key Finding | Reference |

| Choline chloride:urea | Nitroaldol Condensation | Aromatic aldehydes, nitroalkanes | Efficient C-C bond formation. | mdpi.com |

| Choline chloride:glycerol | Reduction | Aldehydes, ketones, etc. | In situ generation of hydrogen from aluminum powder and water for reduction. | mdpi.com |

| ZrOCl₂:ethylene glycol | Hantzsch dihydropyridine synthesis | Aldehydes, ethyl acetoacetate, ammonium (B1175870) acetate (B1210297) | Acts as both catalyst and reaction medium. | tandfonline.com |

| [ZnCl₂][ethylene glycol]₄ | Arylation | Benzoxazoles, aromatic aldehydes | Efficient arylation in the absence of other additives. | nih.gov |

Mechanochemical Synthesis Protocols

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-based synthesis. scholaris.ca This technique has been successfully applied to the reduction of aromatic aldehydes and ketones to their corresponding alcohols. researchgate.netuniroma2.it

The mechanochemical reduction of aromatic aldehydes can be achieved by grinding the aldehyde with a reducing agent, such as sodium borohydride or a combination of zinc powder and zinc chloride (Zn-ZnCl₂), in a ball mill. researchgate.netuniroma2.itresearchgate.net These reactions are typically rapid, often completing within minutes at room temperature, and result in high yields of the desired alcohol. uniroma2.it This methodology is scalable and tolerates a variety of functional groups on the aromatic ring. uniroma2.it

While a specific mechanochemical synthesis of this compound is not detailed in the literature, the established protocols for the reduction of aromatic aldehydes strongly suggest its feasibility. A plausible route would involve the mechanochemical reduction of a suitable precursor, such as 4-allyloxy-3-methoxybenzaldehyde, which can be synthesized from vanillin (B372448). orientjchem.org The solvent-free nature of mechanochemistry makes it an attractive green alternative for the synthesis of this and related compounds. scholaris.caccspublishing.org.cn

Table 2: Mechanochemical Reduction of Aromatic Aldehydes

| Reducing Agent | Substrate Type | Reaction Conditions | Outcome | Reference |

| Sodium Borohydride | Aromatic, heteroaromatic, and aliphatic aldehydes and ketones | Solvent-free grinding, room temperature, 10 min | 75-98% yield of corresponding alcohols. | uniroma2.it |

| Zn-ZnCl₂ | Aromatic ketones and aldehydes | High-speed vibration milling | Yields vary depending on the substrate, produces pinacol (B44631) coupling and reduction products. | researchgate.net |

| Polymethylhydrosiloxane (PMHS) with TBAF on silica | Aliphatic and aromatic aldehydes and ketones | Ball milling | Effective for substrates with low solubility. | scholaris.ca |

Multi-Step Synthesis Pathways from Readily Available Precursors

This compound can be synthesized through multi-step pathways starting from abundant and natural precursors like eugenol and vanillin. researchgate.netresearchgate.net

Synthesis from Eugenol (4-allyl-2-methoxyphenol):

Eugenol, a major component of clove oil, serves as an excellent starting material. researchgate.net A synthetic route can involve the protection of the phenolic hydroxyl group, followed by modification of the allyl side chain and subsequent deprotection and reduction. One patented method describes a multi-step synthesis of eugenol itself from guaiacol, which highlights some of the chemical transformations relevant to manipulating this structure. google.com A more direct approach to a derivative involves the reaction of eugenol with 3,4-dichlorobenzenesulfonyl chloride. nih.gov For the synthesis of the target alcohol, a more tailored approach would be required, likely involving hydroboration-oxidation of the allyl group to the corresponding primary alcohol.

Synthesis from Vanillin (4-hydroxy-3-methoxybenzaldehyde):

Vanillin is another widely available bio-based precursor. researchgate.net A common first step is the allylation of the phenolic hydroxyl group of vanillin to form 4-allyloxy-3-methoxybenzaldehyde. orientjchem.org This reaction is typically carried out using allyl bromide in the presence of a base. orientjchem.org The resulting aldehyde can then be reduced to the target alcohol, this compound. A related derivative, 3-methoxy-4-(2-propenyloxy)benzenemethanol, is listed as a downstream product of 4-(allyloxy)-3-methoxybenzaldehyde, indicating the feasibility of this reduction. lookchem.com

An alternative pathway involves the Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde to introduce the allyl group at the C3 position, followed by reduction of the aldehyde functionality.

Table 3: Key Intermediates and Reactions in Multi-Step Syntheses

| Precursor | Intermediate | Reaction | Reagents | Reference |

| Vanillin | 4-Allyloxy-3-methoxybenzaldehyde | Allylation | Allyl bromide, Base | orientjchem.org |

| 4-Allyloxy-3-methoxybenzaldehyde | (3-Allyl-4-hydroxyphenyl)methanol | Claisen Rearrangement & Reduction | Heat, Reducing agent | - |

| Eugenol | 4-Allyl-2-methoxyphenyl acetate | Esterification | Acetic anhydride, Pyridine | neliti.com |

| Guaiacol | 4-Halo-2-methoxyphenol | Halogenation | Thionyl chloride or Sulfuryl chloride | google.com |

Chemical Transformations and Reaction Mechanisms of 3 Allyl 4 Methoxyphenyl Methanol Analogues

Reactivity of the Allylic Moiety

The allyl group, characterized by a double bond adjacent to a methylene (B1212753) group attached to the aromatic ring, is susceptible to a variety of reactions. Its reactivity is influenced by the electronic properties of the benzene (B151609) ring and the specific reaction conditions employed.

Electrophilic and Nucleophilic Additions to the Double Bond

The double bond of the allyl group can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The π electrons of the double bond are available to attack electrophiles. For instance, the oxidation of the alkene group in eugenol (B1671780), an analogue, to form a three-membered epoxide ring is a key transformation. walshmedicalmedia.com This reaction is sensitive due to the presence of the phenolic hydroxyl group, which can be easily oxidized. walshmedicalmedia.com Another example involves the metabolism of allylbenzene (B44316), where it is first oxidized at the benzylic carbon to 1'-hydroxyallylbenzene. nih.gov

Nucleophilic Addition: While less common for unactivated alkenes, nucleophilic addition can occur, particularly after activation of the double bond. wikipedia.org For example, in what is known as an SN2' substitution, a nucleophile can attack directly at the allylic position, displacing a leaving group in a single step. lscollege.ac.in This is more likely when the allyl compound is unhindered and a strong nucleophile is used. lscollege.ac.in A metabolic pathway for allylbenzene involves oxidation to phenyl vinyl ketone, which then condenses with secondary amines like piperidine (B6355638) in a nucleophilic addition to form tertiary aminopropiophenones (Mannich bases). nih.gov Nucleophilic addition is also observed in reactions with epoxides derived from the allyl group; for example, the opening of a eugenol-derived epoxide by a nucleophile prior to further reactions. researchgate.net

Rearrangement Reactions (e.g., Allylic Rearrangements, η3 → η1 → η3 rearrangements)

Allylic systems are prone to rearrangement reactions, which can lead to the formation of structural isomers.

Allylic Rearrangements: An allylic rearrangement, or allylic shift, involves the migration of a double bond from one carbon position to an adjacent one. lscollege.ac.in This often occurs during nucleophilic substitution reactions under conditions that favor an SN1 mechanism, proceeding through a resonance-stabilized allylic carbocation intermediate. lscollege.ac.in This process is termed an SN1' substitution. lscollege.ac.in For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 3-buten-2-ol (B146109) due to an allylic shift. wikipedia.org These rearrangements are significant in organic synthesis as they can lead to the formation of different regioisomers and can be used to control selectivity. firsthope.co.in

A prominent example in phenol (B47542) chemistry is the Claisen rearrangement, a thermal intramolecular reaction specific to allyl aryl ethers. libretexts.orglibretexts.org Heating an allyl aryl ether results in a concerted mechanism where a C-C bond forms between the allyl group's terminal carbon and the ortho position of the benzene ring, concurrent with the cleavage of the ether's C-O bond. libretexts.orglibretexts.org This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the aromatic o-allylphenol product. libretexts.orglibretexts.org

η3 → η1 → η3 Rearrangements: These rearrangements are characteristic of transition-metal allyl complexes, particularly those involving palladium. wikipedia.org In reactions like the Tsuji-Trost reaction, a palladium(0) catalyst coordinates to the alkene, followed by oxidative addition to form a η3-allyl palladium(II) complex. wikipedia.orgorganic-chemistry.org In this η3-binding mode, the allyl ligand is bound to the metal through all three carbon atoms. wikipedia.org The complex can then undergo a rearrangement to a η1-allyl complex, where only one carbon (typically the methylene group) is bonded to the metal center. wikipedia.org This η3 to η1 interconversion is a key step that facilitates subsequent reactions, such as nucleophilic attack, before the complex reverts to the more stable η3 form or undergoes reductive elimination. researchgate.net This fluxional behavior is crucial for the catalytic activity of these complexes in allylation reactions. acs.org

| Rearrangement Type | Description | Key Intermediate/Transition State | Typical Substrate |

|---|---|---|---|

| Claisen Rearrangement | Thermal intramolecular rearrangement of an allyl aryl ether to an o-allylphenol. libretexts.orglibretexts.org | Six-membered cyclic transition state. libretexts.org | Allyl Phenyl Ether |

| SN1' Allylic Shift | Nucleophilic substitution where the double bond migrates, leading to a mixture of regioisomeric products. lscollege.ac.in | Resonance-stabilized allylic carbocation. lscollege.ac.in | Allylic Halide/Alcohol |

| η3 → η1 → η3 Rearrangement | Fluxional process in organometallic chemistry, facilitating catalytic cycles like the Tsuji-Trost reaction. researchgate.net | (η3-Allyl)palladium(II) and (η1-Allyl)palladium(II) complexes. wikipedia.org | Allylic Acetate (B1210297)/Halide with Pd(0) catalyst |

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond of the allyl group can participate as a 2π-electron component (a dienophile) in cycloaddition reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Analogues like eugenol and isoeugenol (B1672232) can act as dienophiles. For example, isoeugenol, an isomer where the double bond is conjugated with the benzene ring, can participate as a dienophile in a hetero-Diels-Alder reaction. mdpi.com The reaction is generally favored when the dienophile contains electron-withdrawing groups and the diene has electron-donating groups. pressbooks.pub

Other Cycloadditions: Besides the Diels-Alder reaction, other cycloadditions are possible. For instance, eugenol can undergo a 1,3-dipolar cycloaddition reaction to synthesize pyrazole (B372694) derivatives. researchgate.net In another example, diisoeugenol (B1216579) can be prepared through a formal [3+2] cycloaddition reaction of isoeugenol. nih.gov

Transformations Involving the Hydroxyl Group

The benzylic hydroxyl group is a versatile functional handle that can be readily converted into other functional groups or modified through oxidation and reduction reactions.

Derivatization to Ethers, Esters, and Other Functional Groups

The hydroxyl group can be derivatized to form a wide array of functional groups, which is a common strategy in organic synthesis to modify a molecule's properties or to introduce a protecting group. nih.gov

Ethers: Etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis). Palladium-catalyzed O-allylation of phenols with allylating agents like allyl acetate is another route to form allyl ethers. universiteitleiden.nl

Esters: Esterification is readily accomplished by reacting the alcohol with acyl chlorides, acid anhydrides, or carboxylic acids, often in the presence of an acid or base catalyst. nih.govunomaha.edu

Other Functional Groups: The hydroxyl group can also be converted into sulfonate esters (e.g., tosylates, mesylates) by reacting with sulfonyl chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions. nih.gov

Oxidation and Reduction Pathways

The oxidation state of the benzylic carbon can be altered through oxidation or reduction of the hydroxyl group.

Oxidation: Primary benzylic alcohols can be selectively oxidized to the corresponding aldehydes or further to carboxylic acids, depending on the oxidant and reaction conditions. rsc.orgresearchgate.net

To Aldehydes: A variety of reagents can achieve the selective oxidation to aldehydes without significant over-oxidation. organic-chemistry.org This includes copper-catalyzed systems and chromium(VI) oxide-based reagents. organic-chemistry.orgmdpi.com For example, a novel metallohost containing two copper ions was shown to oxidize benzylic alcohols to aldehydes. ru.nl

To Carboxylic Acids: Stronger oxidizing agents or modified conditions can convert the benzylic alcohol directly to a carboxylic acid. One effective protocol involves a copper-catalyzed oxidation using O₂ as the terminal oxidant, followed by a subsequent chlorite (B76162) oxidation (Lindgren oxidation) to yield the carboxylic acid. rsc.orgrsc.org

| Starting Material | Desired Product | Reagent/Catalyst System | Reference |

|---|---|---|---|

| Benzylic Alcohol | Aldehyde | Trichloroisocyanuric acid / TEMPO | organic-chemistry.org |

| Benzylic Alcohol | Aldehyde | CrO3 / Periodic acid | organic-chemistry.org |

| Benzylic Alcohol | Carboxylic Acid | Cu-catalyst / O2, then NaClO2 | rsc.orgrsc.org |

| Benzylic Alcohol | Carboxylic Acid | Fe3O4/CS/Cu/IL / TBHP | researchgate.net |

Reduction: The benzylic hydroxyl group can be completely removed and replaced with a hydrogen atom (deoxygenation) to form the corresponding alkane. A classic and effective method for the reduction of benzylic alcohols is the use of hydriodic acid (HI), often with red phosphorus (Pred) as a stoichiometric reducing agent. researchgate.netnih.gov This reaction typically proceeds in a biphasic medium of toluene (B28343) and aqueous hydriodic acid under mild conditions. nih.govnih.gov The mechanism involves the nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting alkyl iodide. nih.gov This method is tolerant of various other functional groups, including ethers and amides. researchgate.netnih.gov

Aromatic Ring Functionalization and Modifications

The electron-rich nature of the aromatic ring in (3-allyl-4-methoxyphenyl)methanol analogues makes it susceptible to functionalization through various reactions, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental organic reaction where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. rasayanjournal.co.in The hydroxyl and methoxy (B1213986) groups on the aromatic ring of this compound analogues are activating, electron-donating groups, which direct incoming electrophiles to the ortho and para positions relative to their own positions.

The nitration of eugenol, a close analogue of this compound, has been studied under various conditions, leading to the formation of nitro derivatives. The reaction conditions significantly influence the yield of the desired nitrated product. For instance, the nitration of eugenol using a mixture of ammonium (B1175870) nitrate (B79036) and potassium bisulfate in acetonitrile (B52724) has been shown to produce 5-nitro-eugenol in high yields. researchgate.netundip.ac.id Similarly, the nitration of methyl eugenol, another analogue, has been optimized to achieve high yields of 5-nitro-methyl eugenol using a mixture of nitric acid and sulfuric acid. nih.govdoaj.org

| Substrate | Nitrating Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Eugenol | NH4NO3/KHSO4, CH3CN, reflux | 5-Nitro-eugenol | 86.0 | researchgate.net |

| Eugenol | HNO3/dilute H2SO4, 55 °C | 5-Nitro-eugenol | 55.4 | researchgate.net |

| Eugenol | NaNO3/KHSO4, SiO2/H2O, CH2Cl2, rt | 5-Nitro-eugenol | 63.5 - 75.0 | researchgate.net |

| Methyl Eugenol | HNO3/H2SO4 | 5-Nitro-methyl eugenol | 84.37 | nih.gov |

The halogenation of these aromatic compounds has also been investigated. The bromination of eugenol with molecular bromine (Br₂) has been reported to proceed initially through electrophilic addition to the allyl group, followed by electrophilic substitution on the aromatic ring. ugm.ac.id Aromatic substitution primarily occurs at the position ortho to the hydroxyl group and para to the methoxy group. ugm.ac.id Protecting the phenolic hydroxyl group as a benzoyl ester can alter the regioselectivity of the aromatic bromination. ugm.ac.id

The sulfonation of eugenol and its derivatives has been explored, leading to the synthesis of sulfonated products. The reaction of eugenol, methyl eugenol, and eugenyl acetate with chlorosulfonic acid yields new fused-ring sultone derivatives. undip.ac.id The stability of the resulting product is influenced by the functional group at the 1-position of the aromatic ring, with the methoxy group in methyl eugenol providing a more stable product compared to the hydroxyl or acetoxy groups. undip.ac.id In another approach, a copolymer of eugenol and allyleugenol (B8465726) has been successfully sulfonated using concentrated sulfuric acid. researchgate.netwikipedia.org

| Substrate | Sulfonating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Eugenol | Chlorosulfonic acid | Sultone derivative | 73 | undip.ac.id |

| Methyl Eugenol | Chlorosulfonic acid | Sultone derivative | 84.03 | undip.ac.id |

| Eugenyl Acetate | Chlorosulfonic acid | Sultone derivative | - | undip.ac.id |

| Eugenol-allyleugenol copolymer | Concentrated H2SO4 | Sulfonated copolymer | 90.6 | researchgate.net |

Friedel-Crafts reactions, which include alkylation and acylation, are a powerful tool for the formation of carbon-carbon bonds on aromatic rings. neliti.comorganic-chemistry.org These reactions typically employ a strong Lewis acid catalyst. nih.gov While specific examples of Friedel-Crafts reactions on this compound itself are not extensively documented in readily available literature, the principles of these reactions are applicable. The electron-donating nature of the hydroxyl and methoxy groups would activate the ring towards Friedel-Crafts alkylation and acylation, with substitution expected to occur at the positions ortho and para to these groups. However, potential side reactions, such as polyalkylation in Friedel-Crafts alkylation and the reaction of the phenolic hydroxyl group, would need to be considered and controlled. organic-chemistry.org

Mechanistic Studies of Catalytic Reactions

Palladium-catalyzed reactions are indispensable in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. Understanding the mechanistic details of these reactions is crucial for optimizing reaction conditions and developing new catalytic systems.

Palladium-Catalyzed Processes: Ligand Effects and Reaction Intermediates

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgorganic-chemistry.org The nature of the ligands coordinated to the palladium center plays a critical role in each of these steps, influencing the reactivity, stability, and selectivity of the catalyst.

In the context of analogues of this compound, such as eugenol and estragole, palladium-catalyzed Heck reactions have been studied. Phosphine-free palladium precursors have been shown to be effective catalysts for the arylation of eugenol and estragole. nih.gov The choice of ligand can significantly impact the efficiency of these reactions. For instance, in the asymmetric intramolecular Heck reaction, chiral diphosphine ligands like BINAP are used to induce enantioselectivity. youtube.com The ligand's steric and electronic properties can influence the coordination of the olefin and the subsequent migratory insertion and β-hydride elimination steps, thereby affecting the regioselectivity and stereoselectivity of the reaction.

Reaction intermediates in palladium-catalyzed cycles, such as the oxidative addition complex and downstream Pd(II) intermediates, can be studied using techniques like NMR spectroscopy and mass spectrometry to gain insights into the reaction mechanism. masterorganicchemistry.com The stability and reactivity of these intermediates are directly influenced by the coordinating ligands.

Role of in situ Generated Species and Catalytic Cycles

In many palladium-catalyzed reactions, the active catalytic species is generated in situ from a more stable precatalyst. For example, Pd(II) precursors like Pd(OAc)₂ are often reduced in the reaction mixture to the active Pd(0) species. nih.gov The generation of the active catalyst can be influenced by various components of the reaction mixture, including solvents, bases, and even the substrates themselves.

The concept of in situ generation also extends to the organometallic coupling partner. For instance, allylindium reagents can be generated in situ and subsequently used in palladium-catalyzed cross-coupling reactions with aryl halides. This approach avoids the need to prepare and isolate potentially unstable organometallic reagents.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the primary structure of (3-Allyl-4-methoxyphenyl)methanol.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons, the allyl group protons, the methoxy (B1213986) group protons, and the protons of the hydroxymethyl group. The aromatic region would show distinct patterns for the protons on the substituted benzene (B151609) ring. beilstein-journals.orgresearchgate.net The allyl group would produce complex signals, including multiplets for the vinyl protons and a doublet for the methylene (B1212753) protons adjacent to the aromatic ring. researchgate.net The methoxy protons would appear as a sharp singlet, and the methylene protons of the alcohol would also produce a distinct signal, with its hydroxyl proton often appearing as a broad singlet that can be exchanged with D₂O. docbrown.info

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. dicp.ac.cn For this compound, the spectrum would show signals for the aromatic carbons, with the carbon attached to the oxygen of the methoxy group being significantly downfield. The carbons of the allyl group, the methoxy carbon, and the carbon of the hydroxymethyl group would also have characteristic chemical shifts. rsc.orgnewdrugapprovals.org

The expected chemical shifts for the primary protons and carbons of this compound are summarized in the tables below, based on data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.3 | Multiplet |

| Allyl-CH= | 5.8 - 6.1 | Multiplet |

| Allyl =CH₂ | 5.0 - 5.2 | Multiplet |

| Ar-CH₂-Allyl | 3.3 - 3.5 | Doublet |

| OCH₃ | ~3.8 | Singlet |

| CH₂OH | ~4.6 | Singlet/Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 155 - 160 |

| Aromatic C-C | 110 - 135 |

| Allyl -CH= | ~137 |

| Allyl =CH₂ | ~116 |

| Ar-CH₂-Allyl | ~35 |

| OCH₃ | ~55 |

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms that are not directly apparent from 1D spectra. nih.govscience.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the allyl group, confirming their connectivity. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the structure. researchgate.netpsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations between the allyl methylene protons and aromatic carbons, as well as between the methoxy protons and the aromatic carbon to which the methoxy group is attached. science.govresearchgate.netpsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, even if they are not directly connected through bonds. nuph.edu.ua For this compound, NOESY or ROESY would show through-space correlations between the protons of the allyl group and the adjacent proton on the aromatic ring, as well as between the methoxy protons and a nearby aromatic proton, confirming the substitution pattern. nuph.edu.ua

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental composition and molecular formula of the compound. mdpi.combath.ac.uk For this compound (C₁₁H₁₄O₂), the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula with high confidence. jst.go.jp

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₁H₁₄O₂ + H]⁺ | 179.1067 | (Experimental Value) |

In the mass spectrometer, molecules can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to elucidate the structure of the molecule. researchgate.netresearchgate.net For this compound, characteristic fragmentation pathways would be expected:

Loss of the allyl group : Cleavage of the bond between the aromatic ring and the allyl group would result in a significant fragment ion.

Loss of a hydroxyl radical : Alcohols often show a peak corresponding to the loss of ·OH (17 Da). newdrugapprovals.org

Loss of a methoxy radical : Cleavage of the methoxy group can lead to the loss of ·OCH₃ (31 Da).

Benzylic cleavage : The bond adjacent to the aromatic ring is prone to cleavage, which could lead to the formation of a stable benzylic cation.

Formation of a tropylium (B1234903) ion : A common rearrangement in substituted benzyl (B1604629) compounds can lead to the formation of a stable tropylium cation (m/z 91), although this may be less prominent depending on the other substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. mdpi.com This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The methoxy and allyl substituents on the phenyl ring influence the energy of the π → π* electronic transitions. researchgate.netnycu.edu.twnycu.edu.tw The presence of the electron-donating methoxy group typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely display two main absorption bands, similar to other substituted aromatic compounds. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Methanol (B129727)

| Predicted λₘₐₓ (nm) | Electronic Transition |

|---|---|

| ~220 - 230 | π → π* |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular "fingerprint."

For this compound, the key functional groups expected to show characteristic absorption bands are the hydroxyl (-OH) group of the alcohol, the allyl group (-CH2-CH=CH2), the methoxy group (-OCH3), and the substituted benzene ring. While specific experimental data for this compound is not widely published, analysis of structurally related compounds, such as eugenol (B1671780) (4-allyl-2-methoxyphenol) and its derivatives, provides a reliable basis for predicting its IR spectrum. acs.orgresearchgate.netresearchgate.netbohrium.com

The IR spectrum of this compound would be characterized by the following key absorptions:

A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol group. This broadening is typically due to intermolecular hydrogen bonding. researchgate.net

Absorptions corresponding to the C-H stretching vibrations of the allyl group and the aromatic ring, typically appearing around 3100-3000 cm⁻¹.

Asymmetric and symmetric C-H stretching vibrations of the methoxy and methylene groups are expected in the 2970-2850 cm⁻¹ range. researchgate.net

The C=C stretching vibration of the allyl group's double bond would likely appear around 1640-1630 cm⁻¹. researchgate.net

The aromatic C=C stretching vibrations of the benzene ring are expected to produce bands in the 1600-1450 cm⁻¹ region. researchgate.netnih.gov

A strong absorption from the C-O stretching of the primary alcohol would be observed in the 1050-1000 cm⁻¹ range.

The C-O-C stretching of the methoxy group's ether linkage would also give rise to characteristic bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Out-of-plane (OOP) C-H bending vibrations for the substituted benzene ring would appear in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Source(s) |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) | researchgate.net |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | researchgate.net |

| Alkene (Allyl) | =C-H Stretch | 3080 - 3010 | researchgate.net |

| Methoxy/Methylene | C-H Stretch | 2970 - 2850 | researchgate.net |

| Alkene (Allyl) | C=C Stretch | 1640 - 1630 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | researchgate.netnih.gov |

| Ether (Methoxy) | C-O-C Asymmetric Stretch | ~1250 | |

| Primary Alcohol | C-O Stretch | 1050 - 1000 | |

| Ether (Methoxy) | C-O-C Symmetric Stretch | ~1030 | |

| Alkene (Allyl) | C-H Out-of-Plane Bend | 1000 - 910 | researchgate.net |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can construct a detailed model of the electron density and, consequently, the atomic positions in the crystal lattice. This provides definitive information on bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions such as hydrogen bonding and π–π stacking that govern the crystal packing. iucr.org

While a specific crystal structure for this compound is not available in the cited literature, numerous studies on closely related eugenol derivatives and other substituted phenyl compounds demonstrate the power of this technique. iucr.orgacs.orgrsc.orgnih.gov For example, the crystal structure of 4-allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate, a derivative of eugenol, has been determined by single-crystal X-ray diffraction. nih.gov Such studies reveal how the substituent groups are oriented relative to the benzene ring and how the molecules arrange themselves in the solid state. iucr.orgnih.gov

In a hypothetical crystallographic study of this compound, the analysis would precisely determine:

The planarity of the benzene ring.

The exact bond lengths of all covalent bonds (e.g., C-C, C-O, C=C, C-H).

The bond angles between atoms (e.g., C-O-H angle of the alcohol, C-O-C angle of the methoxy group).

The conformation of the allyl and hydroxymethyl side chains, including the torsional angles that define their spatial orientation.

The supramolecular assembly, identifying any intermolecular hydrogen bonds formed by the hydroxyl group, which would be expected to be a dominant feature in the crystal packing. iucr.org

The table below presents representative single-crystal X-ray diffraction data for a related eugenol derivative, illustrating the type of information obtained from such an analysis. nih.gov

| Parameter | Value | Source |

| Compound | 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate | nih.gov |

| Chemical Formula | C₁₆H₁₄Cl₂O₄S | nih.gov |

| Molecular Weight | 373.23 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 8.8694 (8) | nih.gov |

| b (Å) | 9.7501 (9) | nih.gov |

| c (Å) | 10.3796 (11) | nih.gov |

| α (°) | 83.369 (2) | nih.gov |

| β (°) | 76.196 (1) | nih.gov |

| γ (°) | 80.038 (1) | nih.gov |

| Volume (ų) | 855.95 (14) | nih.gov |

| Z (molecules/unit cell) | 2 | nih.gov |

This data allows for the complete and unambiguous determination of the molecule's solid-state structure, which is critical for understanding its physical properties and chemical reactivity. rsc.orgnih.gov

Computational and Theoretical Investigations of 3 Allyl 4 Methoxyphenyl Methanol and Its Analogues

Quantum Chemical Calculation Methodologies

The foundation of computational analysis lies in the selection of appropriate quantum chemical methods. These methods solve the Schrödinger equation approximately for a many-electron system, providing insights into the molecule's energy and electronic distribution.

The two most widely employed quantum chemical approaches for molecules like (3-Allyl-4-methoxyphenyl)methanol are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. ntnu.noaps.org DFT is a method of choice for many computational studies on phenolic compounds due to its balance of accuracy and computational cost. scienceopen.com It calculates the electronic energy of a system based on its electron density. wikipedia.org Popular DFT functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, making it particularly versatile. scienceopen.comwikipedia.org Studies on related phenolic compounds often utilize the B3LYP functional to achieve reliable geometries and energetic properties. scienceopen.comresearchgate.net

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation without empirical parameterization, although it does not fully account for electron correlation. ntnu.noresearchgate.net While often less accurate than modern DFT methods for certain properties, HF is crucial for providing a baseline and is the starting point for more advanced, correlated methods. aps.org For some systems, particularly where charge localization is important, HF has been shown to provide results that compare favorably with experimental data. researchgate.net Both DFT and HF methods are fundamental in calculating the electronic properties and optimizing the molecular geometry of organic compounds. nih.gov

The accuracy of any DFT or HF calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly used for organic molecules. A basis set like 6-31G(d) is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which is essential for describing non-spherical electron density distributions in bonded atoms. scienceopen.comresearchgate.net

For higher accuracy, more extensive basis sets are employed. The 6-311++G(d,p) basis set is a triple-split valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). researchgate.net The "++" indicates the addition of diffuse functions on both heavy and hydrogen atoms, which are crucial for accurately describing anions, lone pairs, and other regions of diffuse electron density. researchgate.net The selection of a basis set like 6-311++G(d,p) is often considered a good choice for flexible molecules and for investigating properties like hydrogen bonding and reaction enthalpies in phenolic and methoxyphenyl systems. researchgate.netmdpi.com

Electronic Structure Analysis

Once the geometry of this compound is optimized using a chosen method and basis set, a variety of analyses can be performed to understand its electronic structure, which in turn governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.comimist.ma The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net For phenolic compounds, the distribution of the HOMO is often concentrated on the phenyl ring and the hydroxyl group, indicating these are the primary sites for electron donation. nih.gov Computational studies on analogous eugenol (B1671780) derivatives provide insight into the typical FMO energies one would expect for this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Eugenol Analogue 1 | -5.89 | -0.98 | 4.91 |

| Eugenol Analogue 2 | -6.12 | -1.25 | 4.87 |

| Eugenol Analogue 3 | -6.05 | -1.15 | 4.90 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. tandfonline.comnih.gov The analysis examines the interactions between filled "donor" NBOs (such as lone pairs or bonding orbitals) and empty "acceptor" NBOs (typically antibonding orbitals).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(2) O(methoxy) | π* (Caromatic-Caromatic) | 25.8 |

| LP(2) O(hydroxyl) | π* (Caromatic-Caromatic) | 21.5 |

| π (Caromatic-Caromatic) | π* (Caromatic-Caromatic) | 19.7 |

| σ (C-H) | σ* (C-C) | 5.2 |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP map illustrates the charge distribution around a molecule, with different colors representing different values of the electrostatic potential on the molecule's surface. researchgate.net

Typically, regions of negative electrostatic potential (colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms (like the oxygen of the hydroxyl and methoxy (B1213986) groups). These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. researchgate.net The hydrogen atom of the hydroxyl group, for example, would be expected to show a positive potential. For this compound, an MEP map would highlight the oxygen atoms as the primary centers for electrophilic interaction and hydrogen bonding, while the π-system of the allyl group and the aromatic ring also represent electron-rich regions. imist.mauni-muenchen.de

Compound Index

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic features of this compound and its analogues.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. tau.ac.il This method has been successfully applied to various organic molecules, including derivatives of eugenol, to predict ¹H and ¹³C NMR spectra. mdpi.comuminho.ptrsc.orgunn.edu.ng

For analogues of this compound, such as other eugenol derivatives, Density Functional Theory (DFT) calculations, often at the B3LYP or B3PW91 level of theory with basis sets like 6-311++G(d,p), are employed to compute the NMR shielding constants. unn.edu.ng These computed values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. rsc.orgunn.edu.ng Studies have shown a good correlation between the theoretically calculated and experimentally observed chemical shifts for protons and carbons in similar structures. rsc.orgunn.edu.ng For instance, in eugenol derivatives, the aromatic protons typically appear in the range of δ 6.81–7.12 ppm, and the alkene protons are observed as multiplets between δ 5.10–6.03 ppm. mdpi.com The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects. unn.edu.ngbeilstein-journals.org

Below is a representative table illustrating the type of data generated from such computational studies for a hypothetical analogue.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts for a this compound Analogue

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-1' | 5.95 | 5.98 |

| H-2'a | 5.10 | 5.12 |

| H-2'b | 5.08 | 5.10 |

| Ar-H | 6.80 - 7.05 | 6.82 - 7.08 |

| OCH₃ | 3.85 | 3.88 |

| CH₂OH | 4.60 | 4.65 |

| OH | 1.90 | 1.95 |

Note: This table is illustrative and based on typical values for eugenol derivatives.

Theoretical simulations of vibrational frequencies provide valuable insights into the infrared (IR) and Raman spectra of molecules. For eugenol and its analogues, DFT calculations, commonly using the B3LYP functional with basis sets like cc-pVTZ or 6-311G(d,p), have been employed to compute harmonic and anharmonic vibrational frequencies. nih.govscispace.com These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. nih.gov

The computed vibrational spectra for different conformers of eugenol-like molecules are often very similar, but careful comparison with experimental data can aid in conformational analysis. nih.gov For instance, characteristic peaks for eugenol derivatives include O-H stretching vibrations in the range of 3100-2850 cm⁻¹, C=C stretching of the aromatic ring around 1600 cm⁻¹, and various C-H and C-O stretching and bending vibrations. researchgate.net The inclusion of anharmonic corrections in the calculations has been shown to provide an excellent fit between the calculated and experimental spectra. nih.gov

Table 2: Key Calculated and Experimental IR Frequencies for Eugenol Analogues

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3550 - 3600 | 3500 - 3550 |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 |

| C=C (aromatic) stretch | 1580 - 1620 | 1580 - 1615 |

| C=C (allyl) stretch | 1635 - 1645 | 1638 |

| C-O stretch | 1200 - 1300 | 1230 - 1270 |

Note: This table presents typical frequency ranges for eugenol and its derivatives.

Time-dependent density functional theory (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra and understanding the underlying electronic transitions. scispace.comijsrst.com For eugenol and its derivatives, TD-DFT calculations, often performed with functionals like B3LYP or PBE1PBE and a suitable basis set, can predict the absorption maxima (λ_max) and the nature of the electronic excitations. ijsrst.commdpi.comresearchgate.netresearchgate.net

Studies on eugenol show a strong absorption band in the UV region around 280 nm. mdpi.com The electronic transitions are typically of the π → π* type, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org The HOMO in eugenol-like molecules is generally localized on the phenyl ring, while the LUMO distribution can vary depending on the specific substituents. acs.org The accuracy of the predicted spectra can be improved by considering solvent effects, for example, by using a polarizable continuum model (PCM). mdpi.com

Table 3: Predicted Electronic Transitions for a Eugenol Analogue

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.05 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 250 | 0.12 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 220 | 0.30 | HOMO → LUMO+1 (π → π*) |

Note: This table is a representative example based on TD-DFT calculations for similar phenolic compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions involving this compound and its analogues.

By mapping the potential energy surface of a reaction, computational methods can identify transition states (TS) and calculate the associated activation barriers. This information is vital for understanding reaction kinetics and selectivity. For reactions involving allyl-containing compounds, such as the allylation of various substrates, DFT calculations are used to model the structures of reactants, intermediates, transition states, and products. rsc.orgacs.org

For instance, in palladium-catalyzed allylic alkylations, a reaction relevant to modifications of the allyl group, computational studies can elucidate the nature of the key intermediates, such as η³-allyl-palladium complexes, and the transition states for nucleophilic attack. acs.orgjst.go.jp The calculated energy barriers for different possible pathways can explain observed regioselectivities and stereoselectivities. acs.org Deuterium labeling experiments, when combined with computational analysis, can provide further mechanistic insights, such as the reversibility of certain steps. nih.gov

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure and conformational flexibility. researchgate.net Computational methods are used to explore the conformational energy landscape of molecules like this compound to identify low-energy conformers and the energy barriers between them. researchgate.netresearchgate.net

For flexible molecules like eugenol derivatives, which possess rotatable bonds in the allyl and methoxy groups, multiple conformers can exist. nih.govconicet.gov.ar DFT calculations can be used to perform a systematic conformational search to locate all stable minima on the potential energy surface. science.gov The relative energies of these conformers, determined by these calculations, indicate their relative populations at a given temperature. researchgate.net Molecular dynamics simulations can also be employed to study the dynamic behavior and stability of different conformations and their complexes with other molecules, such as proteins or cyclodextrins. mdpi.comnih.govresearchgate.net Understanding the preferred conformations is essential for predicting how these molecules will interact with biological targets. nih.gov

Analysis of Intermolecular Interactions (e.g., QTAIM, Reduced Density Gradient)

Computational chemistry provides powerful tools for understanding the non-covalent interactions that govern molecular recognition and crystal packing. For this compound and its analogues, methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are instrumental in elucidating the nature and strength of these interactions. jksus.orgdergipark.org.tr These theoretical calculations offer insights into the stability of molecular conformations and the interactions within crystal structures. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, is a method used to analyze the topology of the electron density (ρ(r)) to characterize chemical bonding. researchgate.net Within QTAIM, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. researchgate.net The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond. researchgate.net For intermolecular interactions like hydrogen bonds and van der Waals forces, which are crucial in the study of methoxyphenyl compounds, QTAIM analysis can quantify their strength and characteristics. researchgate.netjyu.fi Generally, a more negative total electron energy density (H(bcp)) at the bond critical point signifies a stronger hydrogen bond. researchgate.net This approach has been successfully used to investigate non-covalent contacts in various molecular crystals, including those containing methoxy groups. jksus.org

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique that reveals and visualizes non-covalent interactions (NCIs) in real space. dergipark.org.trtandfonline.com It is based on the relationship between the electron density and its first derivative. The RDG function identifies regions of low electron density and low gradient, which are characteristic of non-covalent interactions. dergipark.org.tr These interactions are then typically color-mapped onto a 3D isosurface:

Blue regions indicate strong, attractive interactions such as hydrogen bonds.

Green regions signify weaker, delocalized interactions like van der Waals forces. tandfonline.com

Red regions denote strong, repulsive interactions, often associated with steric clashes or ring closures. dergipark.org.tr

This visual approach is highly effective for identifying the specific atoms involved in stabilizing or destabilizing contacts within a molecule or between molecules in a crystal lattice. dergipark.org.tr For analogues of this compound, RDG plots can distinguish between weak hydrogen bonds, van der Waals interactions, and repulsive steric effects, providing a comprehensive picture of the intermolecular forces at play. dergipark.org.trtandfonline.com

Table 1: Information Derived from QTAIM and RDG Analyses

| Analytical Method | Key Outputs | Type of Information Revealed |

|---|---|---|

| QTAIM | Bond Critical Points (BCPs), Electron Density (ρ), Laplacian of Electron Density (∇²ρ), Energy Density (H) | Identifies and quantifies the strength and nature (covalent vs. non-covalent) of atomic interactions. researchgate.net |

| RDG | 3D Isosurfaces, Color-Coded Interaction Maps | Visualizes the location and nature of non-covalent interactions (e.g., hydrogen bonds, van der Waals, steric repulsion). dergipark.org.trtandfonline.com |

Molecular Docking Methodologies in Ligand Design (focus on computational methodology)

Molecular docking is a fundamental computational technique in structure-based drug design (SBDD). bohrium.commdpi.com Its primary objective is to predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a target macromolecule, typically a protein. wikipedia.org This process also aims to estimate the strength of the interaction, usually expressed as a binding affinity or score. bohrium.comwikipedia.org For designing ligands based on scaffolds like this compound, understanding docking methodology is crucial for identifying potential biological targets and optimizing binding interactions.

The methodology of molecular docking can be broken down into two core components: a search algorithm and a scoring function. nih.gov

Search Algorithms

The search algorithm is responsible for exploring the vast conformational space of the ligand and its possible orientations within the binding site of the receptor. wikipedia.org Since both the ligand and, to some extent, the protein are flexible, this represents a significant computational challenge. wikipedia.org Key approaches include:

Systematic Searches: These methods exhaustively explore every degree of freedom, but are often too computationally intensive for practical use. wikipedia.org

Stochastic Methods: Techniques like Monte Carlo and genetic algorithms introduce randomness to the search process. nih.gov Genetic algorithms, for instance, "evolve" a population of ligand poses toward lower energy states, making them efficient at finding favorable binding modes. wikipedia.org

Molecular Dynamics (MD) Simulations: This approach simulates the physical movements of atoms and molecules over time, allowing both ligand and protein to flex and adjust to each other, a concept known as "induced fit". wikipedia.orgmdpi.com

Scoring Functions

Once a set of possible poses is generated by the search algorithm, a scoring function is used to rank them. nih.gov The goal of the scoring function is to approximate the free energy of binding for each pose. mdpi.com A lower score typically indicates a more favorable interaction. acs.org Scoring functions can be broadly categorized as:

Force-Field-Based: These functions use classical mechanics parameters to calculate the sum of steric (van der Waals) and electrostatic interactions. chemrxiv.org

Empirical: These functions are derived from experimental data and use a set of weighted energy terms to calculate a score based on factors like hydrogen bonds, ionic interactions, and hydrophobic contacts. chemrxiv.org

Knowledge-Based: These functions are derived from statistical analysis of known protein-ligand complexes in structural databases, using frequencies of atom pairings at specific distances to generate a potential of mean force. chemrxiv.org

The Docking Workflow

A typical molecular docking experiment follows a standardized computational protocol:

Target and Ligand Preparation: This involves obtaining the 3D structures of the protein (receptor) and the small molecule (ligand). acs.org The protein structure is often sourced from databases like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms and removing water molecules. bohrium.com The ligand's 3D structure is generated and its energy is minimized. bohrium.com

Binding Site Identification: The active site, or the region where the ligand is expected to bind, must be defined. chemrxiv.org This can be determined from the co-crystallized structure of the protein with a known ligand or predicted using computational pocket-finding algorithms. chemrxiv.org

Running the Docking Algorithm: The chosen docking software (e.g., AutoDock Vina, GOLD) uses its search algorithm to fit the ligand into the defined binding site, generating multiple potential poses. acs.orgbohrium.com

Pose Analysis and Scoring: The scoring function ranks the generated poses. nih.gov The top-ranked poses are then visually inspected to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues, providing hypotheses about the structural basis of binding. mdpi.comacs.org

This methodology allows for the rapid screening of large virtual libraries of compounds against a protein target to identify potential "hits" and provides a structural framework for optimizing the affinity and selectivity of lead compounds in drug discovery. ijpsjournal.comannualreviews.org

Table 2: Key Methodological Approaches in Molecular Docking

| Docking Approach | Receptor Flexibility | Ligand Flexibility | Description |

|---|---|---|---|

| Rigid Docking | Rigid | Flexible | The receptor's conformation is held static, while the ligand is allowed to be flexible. This is computationally efficient but less accurate. ijpsjournal.com |

| Flexible Docking | Partially or Fully Flexible | Flexible | Allows for conformational changes in the receptor's side chains or even backbone upon ligand binding, offering a more realistic model. nih.govijsrtjournal.com |

| Induced Fit Docking (IFD) | Flexible | Flexible | A multi-step process where an initial rigid docking is followed by refinement that allows both ligand and receptor side chains to adjust for a better fit. ijsrtjournal.com |

| Ensemble Docking | Multiple Conformations | Flexible | The ligand is docked against an ensemble of different receptor structures (e.g., from NMR or MD simulations) to account for protein flexibility. chemrxiv.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Eugenol (4-allyl-2-methoxyphenol) |

| (4-methoxybenzylidene)-3,4,5-trimethoxyphenylamine |

| 4-pentenoyl chloride |

| 3-Allyl-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |

| Pemetrexed |

| 5-fluorouracil |

| Sanguinarine |

| 8‐Hydroxydihydrosanguinarine |

| Diclofenac |

| Aspirin |

| 4-allyl-2-methoxyphenol |

| N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide |

| [3-Allyl-4- (41-methoxyphenyl) -3H-thiazole-2-ylidene] – (32-trifluoromethylphenyl) amine |

| 4-Allyl-4-hydroxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| 1-(3-Allyl-2,6-dihydroxy-4-methoxyphenyl)-3-(4-(methoxymethoxy)phenyl)propan-1-one |

Role of 3 Allyl 4 Methoxyphenyl Methanol in the Synthesis of Diverse Chemical Entities

Precursor in the Synthesis of Heterocyclic Compounds

The transformation of (3-Allyl-4-methoxyphenyl)methanol into its aldehyde derivative, 3-allyl-4-methoxybenzaldehyde (B1287825), unlocks its potential as a precursor for a multitude of heterocyclic compounds. This aldehyde readily participates in reactions to form rings containing nitrogen, sulfur, and oxygen, highlighting its significance in medicinal and materials chemistry.

Thiazole (B1198619) Derivatives